molecular formula C16H18N2OS B5260009 N-(2,3-DIMETHYLPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(2,3-DIMETHYLPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5260009
M. Wt: 286.4 g/mol
InChI Key: ABDDHUAHLCVFGP-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound characterized by the presence of both dimethylphenyl and methylsulfanylphenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 2,3-dimethylaniline with 2-(methylsulfanyl)aniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-N’-[4-(METHYLSULFANYL)PHENYL]UREA
  • N-(3,4-DIMETHYLPHENYL)-N’-[4-(METHYLSULFANYL)PHENYL]UREA

Uniqueness

N-(2,3-DIMETHYLPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the specific positioning of the dimethyl and methylsulfanyl groups on the phenyl rings. This structural arrangement can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-7-6-9-13(12(11)2)17-16(19)18-14-8-4-5-10-15(14)20-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDHUAHLCVFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC=C2SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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